molecular formula C10H12N4O B2955345 6-amino-3-(propan-2-yl)-1,2,3-benzotriazin-4(3H)-one CAS No. 1573548-31-8

6-amino-3-(propan-2-yl)-1,2,3-benzotriazin-4(3H)-one

Cat. No. B2955345
CAS RN: 1573548-31-8
M. Wt: 204.233
InChI Key: GGAXBSVBKVDWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-3-(propan-2-yl)-1,2,3-benzotriazin-4(3H)-one, also known as BTP-1, is a synthetic compound discovered in the late 1980s and is used in scientific research as a model compound for studying the effects of structural modifications on the properties of drugs. BTP-1 has been used in numerous studies to investigate its synthesis, mechanism of action, biochemical and physiological effects, and has been used to develop new drugs.

Scientific Research Applications

Antimicrobial Activity

The structural analogs of the compound have been synthesized and tested for their antimicrobial properties. These compounds have shown good to moderate activity against different strains of bacteria and fungi . The presence of the triazine moiety is believed to contribute significantly to the antimicrobial efficacy.

Anti-allergic Drug Synthesis

Compounds related to “6-amino-3-isopropylbenzo[d][1,2,3]triazin-4(3H)-one” have been utilized in the synthesis of anti-allergic drugs. Specifically, they have been involved in the creation of histamine H1 receptor antagonists, which play a crucial role in the treatment of allergic reactions .

Photocatalytic Transformations

While not directly related to the exact compound, similar structures with donor-acceptor fluorophores have been used in photocatalytic transformations. These compounds, due to their excellent redox properties and chemical stability, serve as powerful organophotocatalysts .

Drug Research and Development

The thienopyrimidine and triazine scaffolds, which are part of the compound’s structure, are significant in drug research. They exhibit a broad spectrum of biological activities, making them valuable lead molecules in pharmaceutical development .

Design of Heterocyclic Compounds

The compound’s heterocyclic nature, containing nitrogen and sulfur atoms, makes it an interesting candidate for the design of new heterocyclic compounds. These are of great interest due to their potential bioactive properties .

Synthesis of Novel Hybrid Compounds

The compound has been used as a starting point for the synthesis of novel hybrid compounds. These hybrids combine the properties of thienopyrimidine with triazine and pyrimidine scaffolds, leading to potentially bioactive molecules .

Antifungal and Antibacterial Agents

The synthesized analogs of this compound have been tested and have shown promising results as antifungal and antibacterial agents. This is attributed to the combination of thiophene and pyrimidine moieties within their structure .

Chemical Stability in Organic Synthesis

The compound’s stability and reactivity make it suitable for use in various organic synthesis reactions. Its robustness allows for the exploration of new synthetic pathways and the creation of diverse chemical entities .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biological processes .

Mode of Action

The compound’s mode of action involves a region-selective visible light-mediated denitrogenation of 1,2,3-benzotriazin-4(3H)-one, leading to the formation of 3-substituted indolizinones . This is a significant structural motif present in many bioactive molecules and natural products . Notably, the switch from reported nickel catalysis to photocatalysis achieves different reactivity, where photocatalytic denitrogenation and subsequent nitrogen-mediated hydrogen atom transfer lead to the exclusive formation of 3-substituted indolizinones .

Biochemical Pathways

The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The formation of 3-substituted indolizinones could potentially have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 6-amino-3-isopropylbenzo[d][1,2,3]triazin-4(3H)-one . The compound’s photocatalytic reaction is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, and it has broad functional group tolerance for N-substitution of 1,2,3-benzotriazin-4(3H)-one .

properties

IUPAC Name

6-amino-3-propan-2-yl-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6(2)14-10(15)8-5-7(11)3-4-9(8)12-13-14/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAXBSVBKVDWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CC(=C2)N)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.